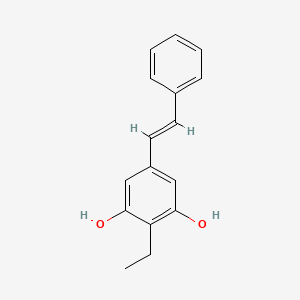

(E)-2-ethyl-5-styrylbenzene-1,3-diol

Description

Contextualization within the Stilbene (B7821643) and Resorcinol (B1680541) Derivative Families

(E)-2-ethyl-5-styrylbenzene-1,3-diol is a member of both the stilbene and resorcinol families of chemical compounds. The stilbene backbone consists of two phenyl rings linked by an ethene bridge, a structure that allows for a wide range of derivatives with diverse biological activities. bldpharm.com Natural and synthetic stilbene derivatives have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, among others. bldpharm.com Resveratrol (B1683913), a well-known stilbenoid, is a natural antifungal agent and has been a scaffold for the development of other therapeutic compounds. nih.gov

The resorcinol component of this compound is a dihydroxybenzene, specifically 1,3-dihydroxybenzene. The resorcinol moiety is a key structural feature in many biologically active compounds and is recognized for its contribution to various pharmacological effects. For instance, the 4-substituted resorcinol motif has been identified as an important contributor to tyrosinase inhibition, a key target in the research of skin pigmentation disorders. nih.gov The combination of the stilbene and resorcinol structures in this compound makes it a compound of interest for its potential biological activities.

Historical Perspective and Evolving Research Interests in Substituted Styrylbenzenes

The study of substituted styrylbenzenes has evolved significantly over the years, driven by the discovery of their diverse biological activities. Initially, research focused on naturally occurring stilbenes like resveratrol, found in grapes and other plants, for their antioxidant and cardioprotective effects. nih.gov This led to broader investigations into the synthesis and therapeutic potential of a vast array of synthetic stilbene derivatives. rsc.org

A notable recent development in this area is the research and approval of Tapinarof, also known as (E)-2-isopropyl-5-styrylbenzene-1,3-diol. tdcommons.orgtdcommons.org This compound, which differs from the subject of this article only by the substitution of an isopropyl group for an ethyl group at the 2-position of the resorcinol ring, is an aryl hydrocarbon receptor agonist. tdcommons.org The extensive research into Tapinarof's various crystalline forms and its development as a topical treatment for plaque psoriasis highlights the therapeutic potential of this specific substitution pattern on the styrylbenzene scaffold. tdcommons.orgtdcommons.org The journey of Tapinarof from a research compound to a marketed pharmaceutical product underscores the evolving interest in 2-alkyl-5-styrylbenzene-1,3-diols as a promising class of therapeutic agents.

Significance of the (E)-Stereochemistry and its Implications in Research

The "(E)" in this compound denotes the stereochemistry of the molecule, specifically referring to the arrangement of the substituents around the carbon-carbon double bond of the ethene bridge. In the (E)-isomer, the two phenyl rings are on opposite sides of the double bond, resulting in a trans configuration. This is in contrast to the (Z)-isomer, or cis configuration, where the phenyl rings are on the same side.

This stereochemical distinction is crucial as it significantly influences the molecule's shape, stability, and biological activity. The (E)-isomer is generally the more thermodynamically stable of the two due to reduced steric hindrance between the bulky phenyl groups. The distinct three-dimensional structures of (E) and (Z) isomers can lead to different binding affinities for biological targets such as enzymes and receptors. For example, in the case of the related compound Tapinarof, the (E)-isomer is the active therapeutic agent, while its (Z)-isomer, cis-Benvitimod, is considered an impurity. pharmaffiliates.com Therefore, controlling the stereochemistry during the synthesis of these compounds is a critical aspect of research and development. rsc.org

Current State of Research and Identification of Knowledge Gaps pertaining to this compound

A thorough review of the current scientific literature reveals a significant knowledge gap concerning this compound. While there is a wealth of information on the closely related isopropyl analogue, Tapinarof, specific research on the ethyl derivative is conspicuously absent. The academic inquiry into Tapinarof has been extensive, covering its synthesis, various polymorphic forms, and its mechanism of action as an aryl hydrocarbon receptor agonist for the treatment of psoriasis. tdcommons.orgtdcommons.org

In contrast, there are no readily available peer-reviewed studies detailing the synthesis, physicochemical properties, or biological activity of this compound. This lack of data presents a clear and substantial gap in our understanding of how a subtle change in the alkyl substituent at the 2-position of the resorcinol ring—from isopropyl to ethyl—might affect the compound's properties and potential therapeutic applications. The absence of comparative studies between the ethyl and isopropyl derivatives further highlights this void in the research landscape.

Scope and Objectives of Academic Inquiry for the Compound

Given the current knowledge gaps, the scope of future academic inquiry into this compound is broad and offers numerous avenues for investigation. The primary objectives of such research should include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce high-purity this compound. This would be followed by a comprehensive characterization of its physicochemical properties, including its melting point, solubility, and spectral data.

Comparative Analysis: Conducting a direct comparative study with its isopropyl analogue, Tapinarof. This would involve evaluating differences in their chemical properties, stability, and, most importantly, their biological activity.

Biological Screening: Investigating the biological activity of this compound. Given the activity of Tapinarof as an aryl hydrocarbon receptor agonist, a primary focus would be to determine if the ethyl derivative shares this mechanism of action and to what extent. Screening for other potential activities, such as antifungal or anti-inflammatory effects, would also be valuable. nih.gov

Structure-Activity Relationship (SAR) Studies: Contributing to the broader understanding of the SAR of 2-alkyl-5-styrylbenzene-1,3-diols. By comparing the ethyl and isopropyl derivatives, researchers can begin to elucidate the role of the size and nature of the alkyl group in modulating the compound's interaction with biological targets.

Fulfilling these objectives would not only fill the existing knowledge gap but also potentially uncover a new therapeutic agent with unique properties.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSCAZNZJKSFGX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79338-80-0 | |

| Record name | 3,5-Dihydroxy-4-ethylstilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Strategic Approaches for E 2 Ethyl 5 Styrylbenzene 1,3 Diol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For (E)-2-ethyl-5-styrylbenzene-1,3-diol, the analysis focuses on the most logical bonds to break to devise an efficient synthetic plan.

The primary disconnection points are the carbon-carbon double bond of the styryl group and the carbon-carbon bonds connecting the substituents to the resorcinol (B1680541) core. Two major retrosynthetic pathways emerge:

Pathway A: Olefination-based disconnection. This strategy involves disconnecting the C=C double bond. This leads to a substituted benzaldehyde (specifically, 4-ethyl-2,6-dihydroxybenzaldehyde or a protected version) and a benzyl-type phosphonium salt or phosphonate ester. This route anticipates the use of olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions to form the (E)-alkene. nih.govtamu.edu

Pathway B: Cross-coupling-based disconnection. This approach disconnects one of the sp2-sp2 carbon bonds of the styryl moiety. This suggests a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki-Miyaura reaction. uliege.bersc.org The precursors would be a halogenated 2-ethylresorcinol derivative (e.g., 1-bromo-2-ethyl-4,6-dihydroxybenzene) and styrene (B11656) (for a Heck reaction) or a styryl boronic acid (for a Suzuki reaction).

A crucial consideration in the retrosynthesis is the management of the reactive hydroxyl groups on the resorcinol ring. These groups typically require protection, for instance as methyl ethers, during the C-C bond-forming steps to prevent unwanted side reactions. The final step of the synthesis would then be a deprotection. For example, one synthetic route involves the demethylation of (E)-2-ethyl-1,3-dimethoxy-5-(2-phenylethenyl)benzene using boron tribromide to yield the target compound. lookchem.com

Total Synthesis Pathways and Optimizations

The total synthesis of this compound can be achieved through several established methods, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira Variations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond of the stilbene (B7821643) bridge. uliege.bersc.org

Heck Reaction : This reaction couples an aryl halide with an alkene. For the target molecule, a protected 5-halo-2-ethylbenzene-1,3-diol could be reacted with styrene in the presence of a palladium catalyst (like Pd(OAc)2), a phosphine ligand, and a base. This method provides direct access to the stilbene backbone. uliege.beingentaconnect.com

Suzuki-Miyaura Reaction : This involves the coupling of an aryl halide with an organoboron compound. A protected 5-halo-2-ethylbenzene-1,3-diol could be coupled with styrylboronic acid using a palladium catalyst and a base. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of various functional groups. wiley-vch.de

Sonogashira Coupling : While typically used to form alkynes, a two-step Sonogashira approach can yield stilbenes. This would involve coupling a protected 5-halo-2-ethylbenzene-1,3-diol with phenylacetylene, followed by a partial reduction of the resulting alkyne to the (E)-alkene.

| Reaction | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Heck | Aryl Iodide/Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good to Excellent |

| Suzuki-Miyaura | Aryl Bromide | trans-(2-Phenylvinyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| Sonogashira (followed by reduction) | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High (for alkyne) |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a direct and reliable method for constructing the stilbene double bond. nih.gov

Wittig Reaction : This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). tamu.eduyoutube.com To synthesize the target compound, a protected 4-ethyl-2,6-dihydroxybenzaldehyde would be reacted with benzyltriphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often producing a mixture of (E) and (Z) isomers. tamu.eduwiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org The reaction of a protected 4-ethyl-2,6-dihydroxybenzaldehyde with the anion of diethyl benzylphosphonate typically yields the (E)-alkene with high stereoselectivity. wiley-vch.dewikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. organic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity of Reagent | More basic | More nucleophilic, less basic wikipedia.org |

| Stereoselectivity | Variable, can produce E/Z mixtures | Generally high selectivity for (E)-alkenes wiley-vch.deorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.org |

| Substrate Scope | Broad (aldehydes and ketones) | Broad, especially effective with aldehydes |

Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. This can involve using less hazardous reagents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One approach is the use of heterogeneous catalysts, such as palladium on activated carbon (Pd/C), which can be easily recovered and reused. ingentaconnect.com Solvent choice is also critical; replacing hazardous solvents like DMF with more benign alternatives or performing reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis. nih.gov

Biotechnological methods are also emerging as a sustainable alternative. The biosynthesis of stilbenoids occurs via the phenylpropanoid pathway, and key enzymes like stilbene synthase (STS) can be utilized. mdpi.comnih.gov Genetically engineered microorganisms could potentially be designed to produce the target molecule or its immediate precursors from simple feedstocks.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving the precise structure of this compound requires careful control over selectivity.

Chemoselectivity : The primary challenge is the selective reaction at one site in the presence of other reactive functional groups. The two hydroxyl groups of the resorcinol moiety are acidic and nucleophilic, necessitating protection during many synthetic steps. Common protecting groups include methyl (Me) or benzyl (B1604629) (Bn) ethers. The final step of the synthesis is typically the deprotection of these groups to reveal the free hydroxyls. For instance, aryl methyl ethers can be cleaved using strong Lewis acids like boron tribromide (BBr₃). lookchem.com

Regioselectivity : The placement of the ethyl group at position 2 and the styryl group at position 5 is crucial. The synthesis would likely start with a pre-functionalized resorcinol, such as 2-ethylresorcinol, to fix the position of the ethyl group. The introduction of the styryl group (or a precursor like a halogen) at the C5 position would then be directed by the existing substituents.

Stereoselectivity : The synthesis must selectively produce the (E)-isomer of the stilbene double bond. As mentioned, the HWE reaction is highly effective for this purpose, yielding predominantly the trans-alkene. wikipedia.org For cross-coupling reactions like the Heck reaction, the stereochemical outcome can often be controlled by the specific reaction conditions, though some (Z)-isomer may be formed. uliege.be

Semi-Synthesis and Biocatalytic Approaches from Precursors

Semi-synthesis involves the chemical modification of naturally occurring precursor compounds. While no direct natural precursor for this compound is readily apparent, it is conceivable that related, more abundant natural stilbenoids could be chemically modified.

Biocatalysis offers a promising avenue for the synthesis of complex molecules like stilbenoids. nih.gov This could involve:

Enzymatic Synthesis : Using isolated enzymes, such as stilbene synthase (STS), to catalyze the key bond-forming steps. This would require feeding the enzyme a custom, non-natural starter unit, such as a CoA ester of a cinnamic acid derivative that already contains the ethyl-resorcinol moiety.

Whole-Cell Biotransformation : Employing microorganisms (like yeast or bacteria) that have been genetically engineered to express the necessary biosynthetic pathway. These organisms could convert a simpler, added precursor into the final target molecule. Prenyltransferase enzymes, for example, are known to attach prenyl groups to phenol (B47542) rings in stilbenoids, and similar enzymatic logic could be explored for ethylation. mdpi.com

These biocatalytic approaches, while currently in development for many complex natural products, represent a sustainable and highly selective future for the synthesis of specialized stilbenoids.

Scale-Up Considerations and Process Intensification for Research Quantities

The transition from laboratory-scale synthesis of this compound to the production of larger research quantities necessitates a thorough evaluation of the chosen synthetic methodology for its safety, efficiency, and scalability. While the fundamental chemical transformations remain the same, the practical execution of these reactions on a larger scale introduces a new set of challenges and demands strategic adjustments to ensure a robust and reproducible process. This section will delve into the key considerations for scaling up the synthesis of this stilbenoid and explore potential process intensification strategies to enhance efficiency.

A common synthetic route to this compound involves the demethylation of the corresponding dimethoxy precursor, (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene. lookchem.com This final step, often employing reagents like boron tribromide (BBr₃), presents significant scale-up challenges. Boron tribromide is a highly corrosive and moisture-sensitive reagent, and its exothermic reaction with residual water or the substrate requires careful thermal management. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and ensure the safety of the process. The choice of solvent is also a crucial factor, with chlorinated solvents like 1,2-dichloroethane being common, necessitating considerations for containment and waste disposal.

Another synthetic approach involves a multi-step sequence that may include olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to construct the stilbene backbone. nih.gov While these reactions are versatile, their scale-up requires careful optimization of reaction conditions, including base selection, temperature control, and stoichiometry, to maximize the yield of the desired (E)-isomer and minimize the formation of the (Z)-isomer, which can complicate purification.

Key Scale-Up Considerations:

Reagent Handling and Safety: The use of hazardous reagents like boron tribromide necessitates the implementation of robust safety protocols, including the use of specialized equipment for reagent addition and quenching, as well as appropriate personal protective equipment.

Thermal Management: Exothermic reactions, such as demethylation, require efficient heat transfer to maintain optimal reaction temperatures. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. The use of jacketed reactors with precise temperature control is essential.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for maintaining reaction homogeneity and achieving consistent results. As the reactor volume increases, mass transfer limitations can become more pronounced, potentially affecting reaction rates and selectivity. The selection of appropriate stirring mechanisms and agitation speeds is critical.

Work-Up and Purification: The isolation and purification of the final product can become a bottleneck on a larger scale. Extraction and filtration steps need to be adapted to handle larger volumes. Chromatography, while effective at the laboratory scale, may become impractical for large quantities. Alternative purification methods such as crystallization or recrystallization should be explored and optimized.

Solvent and Waste Management: The increased use of solvents on a larger scale raises environmental and cost considerations. The selection of greener solvents and the implementation of solvent recycling strategies can mitigate these impacts. A comprehensive waste management plan is also necessary to handle byproducts and spent reagents safely and responsibly.

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound in research quantities, several strategies can be considered:

Continuous Flow Chemistry: Performing reactions in a continuous flow reactor can offer significant advantages over traditional batch processing. Flow chemistry provides superior heat and mass transfer, enabling better control over reaction parameters and improved safety, particularly for highly exothermic or hazardous reactions. The reduced reaction volume at any given time minimizes the risk associated with potential thermal runaways.

Telescoping Reactions (One-Pot Synthesis): Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly reduce reaction time, solvent usage, and waste generation. For a multi-step synthesis of this compound, exploring the possibility of telescoping the olefination and subsequent deprotection steps could lead to a more streamlined and efficient process.

Chemical Reactivity and Derivatization of E 2 Ethyl 5 Styrylbenzene 1,3 Diol

Reactions Involving the Hydroxyl Groups (e.g., Etherification, Esterification, Glycosylation)

The two phenolic hydroxyl groups on the benzene-1,3-diol ring are primary sites for chemical modification. Their nucleophilic character allows for a range of derivatization reactions, including etherification, esterification, and glycosylation.

Etherification of phenolic hydroxyl groups is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a classical and widely applicable method for this purpose. libretexts.orgyoutube.com This reaction typically involves the deprotonation of the hydroxyl groups with a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. libretexts.org For a molecule like (E)-2-ethyl-5-styrylbenzene-1,3-diol, a mild base such as silver oxide (Ag₂O) can be employed, especially when dealing with sensitive substrates, to avoid potential side reactions. libretexts.orgorgoreview.com The choice of the alkylating agent allows for the introduction of a wide variety of ether functionalities.

Esterification is another key transformation for derivatizing the hydroxyl groups. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride, often in the presence of a mild base like pyridine. orgoreview.com This reaction converts the hydroxyl groups into ester groups, which can serve as prodrugs or alter the compound's biological activity. The derivatization of hydroxyl groups in similar phenolic compounds with reagents like benzoyl chloride or p-nitrobenzoyl chloride has been shown to enhance their analytical detection. nih.gov

Glycosylation , the attachment of sugar moieties, is a powerful tool to enhance the water solubility and stability of phenolic compounds. nih.gov Both chemical and enzymatic methods can be employed for this purpose. Chemical glycosylation often involves the reaction of the phenolic hydroxyl groups with an activated glycosyl donor, such as a glycosyl fluoride, in the presence of a promoter like calcium hydroxide (B78521) (Ca(OH)₂). nih.gov Enzymatic glycosylation, utilizing enzymes like glycosyltransferases or glycosidases, offers high regio- and stereoselectivity under mild conditions. mdpi.comcabidigitallibrary.org For instance, β-galactosidases have been used for the galactosylation of phenolic compounds. nih.gov The main biotransformation products of the related compound tapinarof are reported to be sulfates and glucuronides, indicating that glycosylation and sulfation are key metabolic pathways. nih.gov

Table 1: Examples of Reagents for Hydroxyl Group Derivatization

| Reaction Type | Reagent Class | Specific Example(s) |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide |

| Base | Silver oxide (Ag₂O), Sodium hydride (NaH) | |

| Esterification | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride | |

| Glycosylation | Glycosyl Donors | Glycosyl fluorides |

| Promoters/Catalysts | Calcium hydroxide (Ca(OH)₂), Glycosyltransferases |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for functionalizing arenes. nih.govacs.org The hydroxyl and ethyl groups on the resorcinol (B1680541) ring, and the vinyl group on the styryl ring, are activating and directing groups, influencing the position of substitution.

The hydroxyl groups are strong ortho, para-directors. In the resorcinol ring, the positions ortho and para to the hydroxyl groups are highly activated. The ethyl group is also an ortho, para-director, further influencing the regioselectivity of the substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl groups and ortho/para to the ethyl group. The styryl benzene ring is also activated towards electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group onto the aromatic ring. mdpi.com Halogenation can introduce bromine or chlorine atoms. It is important to note that harsh reaction conditions typically used to generate reactive electrophiles might not be suitable for complex molecules, and milder, more selective methods are often preferred for late-stage functionalization. nih.gov

Transformations of the Olefinic Bond and Stereochemical Control

The exocyclic carbon-carbon double bond (olefinic bond) in the styryl moiety is another key site for chemical transformations, primarily through addition reactions. This double bond's electron-rich nature makes it susceptible to attack by electrophiles. chemistrystudent.combyjus.com

Electrophilic addition reactions can introduce a variety of functional groups across the double bond. For example, the addition of hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br₂, Cl₂) would lead to the corresponding saturated derivatives. byjus.comyoutube.com The regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms. byjus.com

Stereochemical control is a crucial aspect of reactions involving the olefinic bond. The starting material is the (E)-isomer (trans), which is generally more thermodynamically stable than the (Z)-isomer (cis). nih.gov Reactions that proceed through a concerted mechanism or involve specific catalysts can often maintain or control the stereochemistry. For instance, certain Wittig olefination conditions can yield poor E/Z stereocontrol, while other methods, like the Horner-Wadsworth-Emmons reaction, can offer better stereoselectivity. nih.gov The photodimerization of (E)-stilbenes in the presence of γ-cyclodextrin has been shown to proceed with high stereoselectivity. nih.gov

Oxidative and Reductive Chemical Transformations

The this compound molecule can undergo both oxidative and reductive transformations at its various functional groups.

The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. A study on the related compound tapinarof showed that it undergoes electrochemical oxidation. nih.gov The stilbenoid scaffold, in general, is known to possess antioxidant properties by scavenging free radicals, which involves the donation of a hydrogen atom or an electron from the hydroxyl groups. nih.govnih.gov

The olefinic double bond can also be oxidized. Ozonolysis, for instance, would cleave the double bond to yield corresponding aldehydes or carboxylic acids. Oxidation with reagents like potassium permanganate (B83412) can lead to the formation of diols (glycols). byjus.com Conversely, the double bond can be reduced to a single bond through catalytic hydrogenation, converting the styryl moiety to an ethylphenyl group.

The biotransformation of tapinarof has been shown to involve dihydroxylation and hydration, indicating that both oxidative and addition reactions occur in biological systems. nih.gov Furthermore, the inhibitory effect of stilbenes on DNA oxidation can be enhanced by converting the C=C bond into a tetrahydropyrrole, a reductive transformation. nih.gov

Table 2: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagent/Condition | Affected Functional Group | Potential Product(s) |

| Oxidation | Electrochemical Oxidation | Phenolic Hydroxyls | Quinone-type structures |

| Oxidation | Ozonolysis | Olefinic Double Bond | Aldehydes, Carboxylic acids |

| Oxidation | Potassium Permanganate | Olefinic Double Bond | Diols (Glycols) |

| Reduction | Catalytic Hydrogenation | Olefinic Double Bond | Saturated Alkane |

| Biotransformation | Metabolic Enzymes | Olefinic Double Bond | Dihydroxylated and hydrated derivatives |

Functionalization Strategies for the Development of Analogues and Probes

The chemical reactivity of this compound provides a foundation for the synthesis of a diverse range of analogues and chemical probes. These derivatives are instrumental in elucidating structure-activity relationships and exploring the biological mechanisms of action.

The synthesis of fluorescent probes based on stilbene (B7821643) scaffolds has been reported, where a fluorophore is coupled to the stilbene moiety. nih.gov This often involves multi-step syntheses, including the protection and deprotection of functional groups and cross-coupling reactions. For example, the hydroxyl groups can be converted to mesylates to facilitate coupling reactions. nih.gov

The development of radiolabeled stilbenes as probes for medical imaging has also been described. nih.gov This typically involves the introduction of a radionuclide, such as fluorine-18, into the molecule. The synthesis of such probes requires careful planning to ensure that the radiolabeling step is efficient and occurs at a late stage of the synthesis.

Furthermore, the functionalization of the aromatic rings through palladium-catalyzed reactions is a powerful strategy for creating novel analogues. nih.gov The introduction of various substituents on the aromatic rings can significantly impact the biological activity of the molecule. hilarispublisher.com These strategies, combined with the derivatization of the hydroxyl groups and the olefinic bond, offer a rich chemical space for the development of new compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of E 2 Ethyl 5 Styrylbenzene 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Conformational Analysis

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The hydroxyl protons of the resorcinol (B1680541) unit will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons on the resorcinol ring will present as a complex splitting pattern due to their coupling with each other. The vinylic protons of the styryl group will show characteristic doublets with a large coupling constant (typically > 15 Hz), confirming the E (trans) configuration of the double bond. The ethyl group will be represented by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will complement the proton NMR data, providing information on the carbon skeleton. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbons bearing the hydroxyl groups on the resorcinol ring are expected to resonate at a downfield chemical shift. The vinylic carbons and the aromatic carbons will also have characteristic chemical shifts.

Conformational Analysis:

In the absence of specific Nuclear Overhauser Effect (NOE) data, conformational analysis can be inferred from general principles. The molecule is expected to have a largely planar conformation to maximize conjugation between the two aromatic rings through the vinylic bridge. Some degree of rotational freedom will exist around the single bonds connecting the ethyl group and the styryl group to the benzene (B151609) ring. Computational studies on related stilbene (B7821643) derivatives could provide further insight into the preferred conformations and the energy barriers for rotation.

Interactive Predicted ¹H NMR Data Table:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Resorcinol) | 6.5 - 7.5 | m | - |

| Vinylic (α-H) | 7.0 - 7.5 | d | >15 |

| Vinylic (β-H) | 7.0 - 7.5 | d | >15 |

| Aromatic (Styryl) | 7.2 - 7.6 | m | - |

| Hydroxyl | Variable | br s | - |

| Methylene (-CH₂) | 2.5 - 2.8 | q | ~7 |

| Methyl (-CH₃) | 1.1 - 1.4 | t | ~7 |

Interactive Predicted ¹³C NMR Data Table:

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-C | 115 - 140 |

| Vinylic | 125 - 135 |

| Methylene (-CH₂) | 20 - 25 |

| Methyl (-CH₃) | 10 - 15 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For (E)-2-ethyl-5-styrylbenzene-1,3-diol, these techniques would be particularly useful for identifying key functional groups and analyzing intermolecular interactions such as hydrogen bonding.

Expected FT-IR and Raman Spectral Features:

The FT-IR spectrum is expected to be dominated by a broad and intense absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. The presence of both intramolecular and intermolecular hydrogen bonding is likely, which would contribute to the broadening of this band. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group will be observed in the 2850-2960 cm⁻¹ region.

The C=C stretching vibrations of the aromatic rings and the vinylic double bond are expected in the 1500-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations of the aromatic rings, which are sensitive to the substitution pattern, would be found in the 650-900 cm⁻¹ range. The trans-disubstituted double bond should give rise to a characteristic out-of-plane C-H wagging vibration around 960-980 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings and the C=C double bond are typically strong in the Raman spectrum.

Hydrogen Bonding Analysis:

The resorcinol moiety is capable of forming strong hydrogen bonds. In the solid state, it is expected that an extensive network of intermolecular hydrogen bonds would be present, influencing the crystal packing. In solution, the nature and extent of hydrogen bonding would depend on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups might be favored.

Interactive Predicted Vibrational Spectroscopy Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C=C Stretch (Aromatic/Vinylic) | 1500 - 1650 | FT-IR, Raman |

| C-O Stretch (Phenolic) | 1200 - 1300 | FT-IR |

| trans-Vinylic C-H Bend | 960 - 980 | FT-IR |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of conjugated systems like this compound. The extended π-system, encompassing both aromatic rings and the vinylic bridge, is expected to give rise to characteristic absorption and emission spectra.

Expected Electronic Transitions:

The UV-Vis spectrum of this compound is predicted to show intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated styrylbenzene chromophore. The presence of the hydroxyl and ethyl substituents on the resorcinol ring will likely cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted stilbene. Studies on related distyrylbenzene (B1252955) derivatives have shown that substitutions on the phenylene rings can significantly affect the absorption spectra.

Predicted Photophysical Properties:

Many stilbenoid compounds are known to be fluorescent. It is anticipated that this compound will also exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely be a mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yield and lifetime would be dependent on the molecular environment and the efficiency of non-radiative decay pathways, such as cis-trans isomerization. The presence of bulky side groups in some oligo(styryl)benzenes has been shown to influence their photophysical properties, which might be a relevant consideration for the ethyl group in the target molecule.

Interactive Predicted Photophysical Data Table:

| Property | Predicted Value/Range | Notes |

| Absorption Maximum (λ_max) | 320 - 350 nm | Dependent on solvent polarity |

| Molar Absorptivity (ε) | High ( > 20,000 M⁻¹cm⁻¹) | Characteristic of π → π* transitions |

| Emission Maximum (λ_em) | 360 - 420 nm | Expected Stokes shift |

| Fluorescence | Likely fluorescent | Common for stilbenoids |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Studies

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would likely produce a series of characteristic fragment ions.

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺·) should be readily observable. The fragmentation of the molecule is expected to proceed through several pathways, primarily involving cleavages at the weaker bonds and rearrangements. A prominent fragmentation would be the cleavage of the ethyl group, leading to a [M-29]⁺ ion. Cleavage of the vinylic bond could also occur.

Based on the known fragmentation of resorcinol, characteristic losses of CO (28 Da) and CHO (29 Da) from the dihydroxybenzene ring are expected. royalsocietypublishing.org The fragmentation of the styryl moiety would likely lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Isotopic Studies:

While no specific isotopic studies have been reported, such experiments could be valuable. For instance, deuterium (B1214612) labeling of the hydroxyl protons would confirm their presence and could help in elucidating fragmentation mechanisms involving these protons.

Interactive Predicted Mass Spectrometry Fragmentation Table:

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 240 | [C₁₆H₁₆O₂]⁺· | Molecular Ion (M⁺·) |

| 211 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 134 | [C₈H₁₀O₂]⁺· | Cleavage of the styryl group |

| 107 | [C₇H₇O]⁺ | From cleavage of the resorcinol moiety |

| 103 | [C₈H₇]⁺ | Styryl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although no crystal structure for this compound has been reported, we can infer its likely solid-state architecture based on the structures of related compounds.

Expected Solid-State Features:

Circular Dichroism (CD) Spectroscopy for Chiral Aspects (if derivatized or inherently chiral)

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules.

This compound is an achiral molecule as it does not possess any stereogenic centers and is not inherently chiral due to its planar structure. Therefore, it will not exhibit a CD spectrum.

For CD activity to be observed, the molecule would need to be derivatized with a chiral auxiliary or be part of a chiral supramolecular assembly. For instance, if the hydroxyl groups were to be reacted with a chiral acid to form esters, the resulting diastereomers would be CD-active. Similarly, if the molecule were to be incorporated into a chiral host-guest complex, induced circular dichroism could be observed. However, no such studies have been reported for this specific compound.

Computational and Theoretical Studies on E 2 Ethyl 5 Styrylbenzene 1,3 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

There are no dedicated studies in the public domain that utilize Density Functional Theory (DFT) to calculate the electronic structure, stability, or reactivity of (E)-2-ethyl-5-styrylbenzene-1,3-diol. Such calculations would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors. However, these specific computational analyses for the ethyl derivative have not been published.

Conformational Analysis and Potential Energy Surface Exploration

A search for conformational analyses and potential energy surface (PES) explorations for this compound yielded no specific results. This type of study would be crucial for understanding the molecule's flexibility, identifying its most stable three-dimensional shapes (conformers), and determining the energy barriers between them. At present, this information is not available in peer-reviewed literature.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would offer a dynamic perspective on the compound's behavior, detailing its interactions with other molecules, including solvents or biological macromolecules. Information regarding its solvation free energy, radial distribution functions, and hydrogen bonding dynamics remains uninvestigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. A literature review found no QSAR studies that include this compound. Consequently, there are no available models to provide mechanistic insights into its potential biological activities based on its specific structural features.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima, fluorescence lifetimes)

There is no published research detailing the computational prediction of spectroscopic properties for this compound. While theoretical methods are often employed to calculate and predict NMR (¹H and ¹³C) chemical shifts, UV-Vis absorption spectra, and fluorescence characteristics, these predictions have not been performed or reported for this specific compound.

Data Table: Predicted Spectroscopic Properties

| Spectroscopic Property | Predicted Value |

|---|---|

| ¹H-NMR Chemical Shifts | No data available |

| ¹³C-NMR Chemical Shifts | No data available |

| UV-Vis Absorption Maxima (λmax) | No data available |

| Fluorescence Lifetime (τ) | No data available |

Investigation of Reaction Mechanisms via Computational Approaches

No computational studies investigating the potential reaction mechanisms involving this compound are available. Such research would typically employ methods like DFT to map reaction pathways, calculate activation energies, and identify transition states for processes such as synthesis, metabolism, or degradation. This area remains unexplored for this compound.

Pre Clinical Biological Activity and Mechanistic Investigations of E 2 Ethyl 5 Styrylbenzene 1,3 Diol

In Vitro Enzyme Modulation and Target Identification Studies

There is no available information regarding the specific enzyme inhibition or activation kinetics of (E)-2-ethyl-5-styrylbenzene-1,3-diol. Studies detailing its half-maximal inhibitory concentration (IC50) or activation concentration (AC50) against specific enzymes, or the kinetics of its interaction (e.g., competitive, non-competitive), have not been identified. Similarly, research on its protein-ligand binding, including binding affinity (Kd), thermodynamics, and the specific molecular interactions with any protein target, remains unpublished.

Cellular Pathway Interrogation in Model Systems

Investigations into the effects of this compound on cellular signaling pathways are also absent from the scientific literature. There are no reports on its ability to modulate key signal transduction pathways in cell lines. Furthermore, studies examining its impact on gene expression and proteomic profiles in cellular models have not been found. The mechanisms by which this compound might be taken up by cells and its subsequent subcellular distribution are also undocumented.

Due to the lack of available data for the specific subsections requested, a detailed article on the preclinical biological activity of this compound cannot be generated at this time.

Antioxidant and Radical Scavenging Mechanisms

There is no available scientific literature detailing the antioxidant and radical scavenging mechanisms of this compound. While the broader class of stilbenes, which share a core chemical structure, are known for their antioxidant properties, specific data for this ethyl-substituted derivative, including its capacity to neutralize free radicals or its effects on oxidative stress markers, have not been reported.

Anti-inflammatory Mechanisms in Pre-clinical Models

No pre-clinical studies investigating the anti-inflammatory mechanisms of this compound have been published. Consequently, there is no information on its potential effects on inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines, in any pre-clinical models.

In Vivo Animal Model Studies for Mechanistic Elucidation (excluding clinical efficacy)

A thorough search of scientific databases revealed no in vivo animal model studies conducted to elucidate the mechanisms of action of this compound.

There are no available data from in vivo studies assessing the target engagement or biomarker modulation of this compound.

No mechanistic studies in animal disease models, including those for neuroprotection or anti-microbial activity, have been reported for this compound.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (pre-clinical)

No structure-activity relationship (SAR) studies for this compound have been published. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and the absence of this information further underscores the lack of research on this specific molecule.

Potential Applications of E 2 Ethyl 5 Styrylbenzene 1,3 Diol in Advanced Materials and Chemical Probes

Development as a Fluorescent Probe or Sensor for Biological or Chemical Systems

The inherent fluorescence of the stilbene (B7821643) core makes its derivatives attractive candidates for the development of fluorescent probes and sensors. nih.govmdpi.com The fluorescence properties of stilbenoids are highly sensitive to their local environment and substitution patterns. The emission characteristics, including quantum yield and Stokes shift, can be tuned by introducing various functional groups. mdpi.com

For (E)-2-ethyl-5-styrylbenzene-1,3-diol, the resorcinol (B1680541) moiety provides two hydroxyl groups that can participate in hydrogen bonding. This feature is critical for designing probes that can detect specific analytes or changes in environmental polarity. The phenolic hydroxyl groups can be deprotonated at certain pH levels, leading to significant changes in the electronic structure and, consequently, the fluorescence output. This pH-dependent fluorescence could be exploited to create sensors for monitoring pH changes within biological systems or chemical reactions.

Furthermore, the ethyl group at the 2-position of the benzene (B151609) ring introduces a degree of steric hindrance that can influence the molecule's conformation and its interaction with target molecules. This steric effect can impact the formation of non-fluorescent aggregates, potentially enhancing the quantum yield in certain media compared to less substituted analogues. mdpi.com While specific studies on the fluorescence of this compound are limited, the general principles governing stilbene fluorescence suggest its potential as a scaffold for new chemical sensors. researchgate.net

Table 1: General Fluorescence Characteristics of Substituted Stilbene Derivatives

| Substituent Type on Stilbene Core | Typical Effect on Fluorescence | Potential Application |

| Electron-donating groups (e.g., -OH) | Red-shift in emission, sensitivity to pH | pH sensors, biological probes |

| Electron-withdrawing groups | Blue-shift in emission, potential for quenching | Analyte detection via "turn-off" sensing |

| Bulky alkyl groups (e.g., -ethyl) | May reduce aggregation-caused quenching | Brighter probes in aggregated states |

| Heterocyclic groups | Can increase quantum yield and Stokes shift | Development of highly sensitive probes |

Note: This table represents general trends observed in stilbene derivatives and is for illustrative purposes. Specific properties of this compound would require experimental validation.

Integration into Polymeric Materials for Optical or Electronic Applications

Stilbene derivatives are valuable building blocks for functional polymers due to their optical and electronic properties. They can be incorporated into polymer backbones or used as pendant groups to impart characteristics such as fluorescence, photo-responsiveness, and charge-transport capabilities. nih.govuj.edu.pl The integration of this compound into polymeric structures could lead to advanced materials for various applications.

The diol functionality of the resorcinol ring offers reactive sites for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would have the stilbene unit integrated directly into the main chain. Such materials could exhibit strong blue fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as optical brighteners. nih.gov

Moreover, stilbene-containing polymers can act as photosensitizers. uj.edu.pl Upon irradiation with UV light, the stilbene moiety can absorb energy and transfer it to initiate polymerization of other monomers, a process known as photopolymerization. This is particularly useful in the rapid curing of coatings, inks, and in 3D printing technologies. uj.edu.pl The substitution pattern of this compound could influence the absorption spectrum and the efficiency of energy transfer in such systems.

Role as a Ligand in Coordination Chemistry or Catalysis

The resorcinol unit of this compound presents a bidentate O,O'-donor site, making it a potential ligand for a wide range of metal ions. The formation of metal complexes with stilbene-based ligands can lead to materials with interesting magnetic, optical, or catalytic properties. The coordination of a metal ion to the diol group would fix the conformation of the ligand and could significantly alter its electronic properties and reactivity.

These metal complexes could find applications in catalysis. For instance, the metal center could act as a Lewis acid to catalyze organic reactions, with the stilbene ligand influencing the steric and electronic environment around the active site. This could provide selectivity in certain transformations. While the synthesis of complexes using this specific ligand is not widely reported, the principles of coordination chemistry suggest its viability as a ligand scaffold.

Precursor in the Synthesis of More Complex Molecules and Scaffolds

This compound is a versatile intermediate for the synthesis of more elaborate molecules. The stilbene backbone is a common feature in many biologically active natural products and pharmaceutical compounds. hilarispublisher.comdntb.gov.ua The functional groups present on this molecule—the phenolic hydroxyls and the styryl double bond—offer multiple handles for chemical modification.

Standard synthetic transformations can be applied to this precursor:

Wittig/Horner-Wadsworth-Emmons reactions: These are common methods for synthesizing stilbenes and could be used to create analogues with different substituents on the styryl phenyl ring. nih.gov

Etherification/Esterification: The hydroxyl groups can be readily converted into ethers or esters to modify the molecule's solubility, lipophilicity, and biological activity.

Electrophilic Aromatic Substitution: The resorcinol ring is activated towards electrophilic substitution, allowing for the introduction of additional functional groups such as halogens or nitro groups, further diversifying the range of accessible derivatives.

Oxidative Cyclization: The stilbene unit can undergo oxidative cyclization to form phenanthrene (B1679779) derivatives, which are another class of compounds with important chemical and biological properties.

Through these synthetic routes, this compound serves as a valuable starting material for building libraries of complex molecules for drug discovery and materials science research. nih.gov

Application as a Biochemical Tool for Research and Assay Development

The structural similarity of this compound to other bioactive stilbenes, such as resveratrol (B1683913) and the closely related drug tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol), suggests its potential as a biochemical tool. cymitquimica.commdpi.com Many stilbene derivatives are known to interact with a variety of biological targets, including enzymes and receptors. hilarispublisher.commdpi.com

Given that tapinarof is an agonist of the aryl hydrocarbon receptor (AhR), it is plausible that the ethyl analogue could also interact with this receptor, potentially with different affinity or efficacy. tdcommons.org As such, it could be used in structure-activity relationship (SAR) studies to probe the binding pocket of AhR and to understand the role of the alkyl substituent at the 2-position in receptor activation.

Furthermore, if appropriately functionalized (e.g., with a biotin (B1667282) tag or a radioactive isotope), this compound could be developed into a research probe for identifying and characterizing new biological targets of stilbenoid compounds. Its fluorescent properties could also be harnessed for use in fluorescence-based biological assays, for example, to monitor enzyme activity or protein-ligand binding events in real-time.

Analytical Methodologies for Detection and Quantification of E 2 Ethyl 5 Styrylbenzene 1,3 Diol in Research Matrices

Chromatographic Techniques (HPLC, GC, SFC) with Advanced Detection Methods

Chromatographic methods form the cornerstone for the separation and quantification of (E)-2-ethyl-5-styrylbenzene-1,3-diol from research samples, including biological and formulation matrices. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration, is a principal technique.

A developed RP-HPLC method for a structurally analogous compound, (E)-2-isopropyl-5-styrylbenzene-1,3-diol, provides a strong basis for a method for the ethyl analogue. Such a method typically employs a C18 column to separate the compound from other components. core.ac.ukaltabrisagroup.com An isocratic elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for consistent and reproducible separation. altabrisagroup.com Detection is commonly achieved using a Photo Diode Array (PDA) or a standard UV detector, with the maximum absorbance wavelength for stilbene (B7821643) derivatives often being in the ultraviolet range, for instance, around 313 nm. altabrisagroup.comnih.gov

Gas Chromatography (GC) can also be utilized, however, due to the low volatility and the presence of polar hydroxyl groups in this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. nih.gov Silylation is a common derivatization technique for phenolic compounds, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Another effective approach for stilbenes like resveratrol (B1683913) is derivatization with ethylchloroformate (ECF), which can be performed directly in an aqueous phase, simplifying sample preparation before GC analysis. mdpi.com Following separation on a suitable capillary column (e.g., a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane), a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) can be used for detection and quantification. mdpi.comthermofisher.com

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal and reversed-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. While specific SFC methods for this compound are not widely documented, its utility for separating other phenolic and structurally related compounds suggests its potential applicability.

Table 1: Exemplary HPLC Parameters for Analysis

| Parameter | Setting |

|---|---|

| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer : Methanol (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 313 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time | ~2.88 min (for isopropyl analogue) |

Data derived from methods developed for a structurally similar compound. altabrisagroup.com

High-Resolution Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)

For high sensitivity and selectivity, especially in complex biological matrices, hyphenated mass spectrometry techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying trace amounts of the compound.

An LC-MS/MS method for the analysis of the isopropyl analogue in in-vitro skin permeation studies highlights the sensitivity of this approach. gmp-compliance.org Using an LC system coupled to a triple quadrupole mass spectrometer, quantification can be achieved in the picogram per milliliter (pg/mL) range. gmp-compliance.org The chromatographic separation is typically fast, using a C18 column and a gradient mobile phase of water and methanol, both containing a small percentage of formic acid to improve ionization. gmp-compliance.org The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective technique following the necessary derivatization of the analyte as described in the previous section. nih.govmdpi.com The mass spectrometer provides detailed structural information and allows for quantification based on the abundance of characteristic ions in selected ion monitoring (SIM) mode, which offers enhanced sensitivity compared to full scan mode. capes.gov.br Silylation or ethoxycarbonylation can produce derivatives with distinct mass spectra, enabling unambiguous identification. nih.govmdpi.com

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Quantification | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 50-1000 pg/mL (for isopropyl analogue) |

Data derived from methods developed for a structurally similar compound. gmp-compliance.org

Electrochemical Detection Methods and Mechanistic Electrochemistry

The phenolic hydroxyl groups on the resorcinol (B1680541) moiety of this compound make it an electroactive molecule, amenable to detection by electrochemical methods. These techniques offer a sensitive and often lower-cost alternative to other analytical methods.

Cyclic Voltammetry (CV) can be employed to study the electrochemical behavior of the compound at a glassy carbon electrode or other modified electrodes. core.ac.uk For the related compound resveratrol (3,5,4'-trihydroxystilbene), voltammetric analysis shows two irreversible oxidation peaks. core.ac.ukresearchgate.net The first peak at a lower potential corresponds to the oxidation of the 4'-hydroxyl group on the phenol (B47542) ring, while the second, at a higher potential, is attributed to the oxidation of the resorcinol moiety. core.ac.ukresearchgate.net It is expected that this compound would exhibit a similar irreversible oxidation process related to its resorcinol group. The oxidation potential is typically pH-dependent, shifting to more negative potentials as the pH increases, indicating the involvement of protons in the electrode reaction. core.ac.uk

For quantitative analysis, more sensitive voltammetric techniques such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are preferred. core.ac.ukscispace.com These methods can achieve very low detection limits. scispace.com The performance of the electrochemical sensor can be significantly enhanced by modifying the electrode surface with nanomaterials, such as graphene or metallic nanoparticles, which can increase the effective surface area and facilitate electron transfer. acs.org

Method Validation for Reproducibility, Sensitivity, and Selectivity in Research Samples

To ensure that an analytical method is suitable for its intended purpose, it must be validated. mdpi.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgich.orgresearchgate.net The key parameters evaluated during validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. altabrisagroup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) greater than 0.99 being desirable. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies in a spiked matrix. altabrisagroup.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). altabrisagroup.com

Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Validation confirms that the chosen analytical methodology provides reproducible, sensitive, and selective data for the quantification of this compound in specific research samples. mdpi.com

Interdisciplinary Research Perspectives and Future Avenues for E 2 Ethyl 5 Styrylbenzene 1,3 Diol

Integration with Chemoinformatics and High-Throughput Screening for Novel Interactions

The integration of chemoinformatics and high-throughput screening (HTS) offers a powerful strategy to accelerate the discovery of novel biological interactions for (E)-2-ethyl-5-styrylbenzene-1,3-diol. Chemoinformatics can be employed to build vast virtual libraries of stilbene (B7821643) analogues, including modifications to the ethyl and hydroxyl groups of the parent compound. These libraries can then be virtually screened against various biological targets. nih.gov

High-throughput screening techniques, such as fluorescence-based assays or mass spectrometry, can then be used to experimentally validate the predictions from in silico models. rsc.org For instance, HTS can be used to test the ability of this compound and its derivatives to inhibit specific enzymes or modulate receptor activity. This combined approach of computational prediction and rapid experimental validation significantly enhances the efficiency of identifying new lead compounds for drug discovery. youtube.com

Exploration of Metabolites and Biotransformation Pathways in Pre-clinical Contexts

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. Stilbenoids are known to undergo extensive metabolism in the intestine and liver, which can significantly impact their bioavailability and biological activity. nih.gov The primary metabolic transformations for stilbenes include glucuronidation, sulfation, and reduction of the ethylene (B1197577) double bond. mdpi.comnih.gov

In preclinical studies, human liver microsomes and gut microbiota fermentation models can be utilized to identify the major metabolites of this compound. mdpi.comnih.gov It is hypothesized that the ethyl group may influence the metabolic pathway, potentially leading to unique metabolites compared to other well-studied stilbenes like resveratrol (B1683913). nih.gov Identifying these metabolites is critical, as they may possess their own distinct biological activities or could act as reservoirs for the parent compound. nih.gov

| Metabolic Reaction | Enzymes Involved (Putative) | Potential Metabolites |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |

| Double Bond Reduction | Gut microbiota | Dihydro-stilbene derivatives |

| Hydroxylation | Cytochrome P450 enzymes | Hydroxylated analogues |

Advancements in Stereoselective Synthesis and Enantiomeric Separations

The synthesis of stilbene derivatives has seen significant advancements, with cross-coupling reactions like the Heck, Suzuki, and Stille reactions being prominent methods. rsc.orgrsc.org For the stereoselective synthesis of this compound, the Wittig-Horner reaction is a key strategy to ensure the formation of the desired (E)-olefin. nih.gov Recent developments have also focused on metal-free synthesis approaches, offering more environmentally friendly and cost-effective production methods. researchgate.netrsc.org

While this compound itself is not chiral, the synthesis of its derivatives or its biotransformation can introduce chiral centers, leading to the formation of enantiomers. nih.govfrontiersin.org The separation of these enantiomers is critical, as different stereoisomers can exhibit distinct pharmacological activities. youtube.com Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is a powerful technique for the analytical and preparative separation of stilbene enantiomers. nih.govfrontiersin.orgresearchgate.net

Design of Next-Generation Analogues with Tunable Properties for Specific Research Questions

The stilbene scaffold is highly amenable to chemical modification, allowing for the design of next-generation analogues with tailored properties. nih.govresearchgate.net For this compound, key modifications could include altering the substitution pattern on the phenyl rings, replacing the hydroxyl groups with methoxy (B1213986) or other functional groups, and modifying the ethyl group. nih.gov These changes can influence the compound's lipophilicity, metabolic stability, and target-binding affinity. nih.gov

For example, introducing methoxy groups can enhance bioavailability, as seen with pterostilbene (B91288) compared to resveratrol. nih.govnih.gov By systematically synthesizing and evaluating a library of analogues, it is possible to develop compounds with optimized properties for specific research questions, such as targeting a particular protein or pathway with high selectivity. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Varying Aromatic Substituents | Modulate electronic properties and target interactions. | Enhanced potency and selectivity. |

| O-Methylation of Hydroxyls | Increase lipophilicity and metabolic stability. | Improved bioavailability. nih.gov |

| Modification of the Ethyl Group | Explore structure-activity relationships. | Novel pharmacological profiles. |

| Introduction of Halogens | Alter binding interactions and metabolic pathways. | Increased target affinity. |

Computational Design and In Silico Screening for Identification of Novel Chemical and Biological Space

Computational design and in silico screening are indispensable tools for exploring the vast chemical and biological space accessible to this compound and its derivatives. youtube.com Molecular docking studies can predict the binding modes and affinities of these compounds with a wide range of biological targets, such as enzymes and receptors. nih.gov This allows for the rational design of new analogues with improved binding characteristics. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of stilbene derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach significantly accelerates the discovery process, enabling the efficient identification of new bioactive molecules within the stilbenoid class. nih.govnih.gov

Q & A

Q. How does stereochemistry impact its pharmacological profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.